6-Bromopyrazino(2,3-b)pyrazine-2,3-diol
Description
Properties
CAS No. |
22855-28-3 |
|---|---|
Molecular Formula |
C6H3BrN4O2 |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
6-bromo-1,4-dihydropyrazino[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C6H3BrN4O2/c7-2-1-8-3-4(9-2)11-6(13)5(12)10-3/h1H,(H,8,10,12)(H,9,11,13) |
InChI Key |
YUBYUYJASYZFFW-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C(=N1)NC(=O)C(=O)N2)Br |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)C(=O)N2)Br |
Other CAS No. |
22855-28-3 |
Synonyms |
2,3-dihydroxy-6-bromopyrazino(2,3b)pyrazine 6-bromopyrazino(2,3-b)pyrazine-2,3-diol |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds, including 6-bromopyrazino(2,3-b)pyrazine-2,3-diol, have shown promising antimicrobial activities. For instance, a study evaluated the efficacy of several pyrazine derivatives against pathogens such as Enterococcus faecalis, demonstrating significant inhibitory effects on bacterial growth . The compound's structure allows for interaction with bacterial enzymes, potentially leading to new antibiotic therapies.
Anti-Cancer Activity
The anti-cancer potential of pyrazine derivatives has been extensively studied. A specific case highlighted the effectiveness of certain pyrazine compounds in inhibiting cancer cell growth across various human and murine cancer cell lines. The findings suggest that these compounds could serve as lead candidates for developing new anticancer drugs .
Cholinesterase Inhibition
Inhibition of cholinesterases is a promising strategy for treating Alzheimer's disease. Studies have shown that certain pyrazine derivatives exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating potent activity. This suggests that this compound could be further investigated for its potential in neurodegenerative disease therapies .
Material Science Applications
Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazines have revealed their suitability for technological applications in photonics. These compounds exhibit remarkable contributions to NLO responses, which are critical for developing advanced optical materials used in telecommunications and imaging technologies .
Fluorescent Materials for OLEDs
The synthesis of pyrido[2,3-b]pyrazine-based materials has led to the development of full-color fluorescent materials suitable for organic light-emitting diodes (OLEDs). These materials demonstrate high photoluminescence quantum efficiency and can be tuned to emit across the visible spectrum. This characteristic makes them ideal candidates for display technologies .
Biochemical Applications
Antioxidant Activity
The antioxidant properties of pyrazine derivatives have been explored in various studies. The ability to scavenge free radicals suggests that this compound could be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases .
Electrochemical Sensing
Emerging research indicates that certain pyrazine derivatives can be utilized in electrochemical sensors for detecting biomolecules like DNA. This application is particularly relevant in biosensing technologies aimed at early disease detection and monitoring biological processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrido[2,3-b]pyrazine-2,3-dione Derivatives
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Substituents : Chlorine at C8, ketone groups at C2/C3.
- Key Properties: Demonstrated potent inhibition of D-amino acid oxidase (DAAO) with an IC₅₀ of 0.14 µM, leading to analgesic effects in vivo .
- Comparison: Unlike 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol, the ketone groups reduce hydrogen-bonding capacity, while the chlorine atom at C8 directs selectivity toward DAAO over other enzymes.
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Substituents : Methyl group at C4.
- Key Properties : Acts as a covalent KRAS inhibitor, targeting oncogenic mutants (e.g., G12C) with sub-micromolar potency .
- Comparison : The methyl group enhances lipophilicity (logP ≈ 1.2) compared to the bromine-substituted diol, which may improve membrane permeability but reduce solubility in aqueous media .
Brominated Pyrazine Derivatives
7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
- Substituents : Bromine at C7, thiophene groups at C2/C3.
- Key Properties : Exhibits planar crystal packing due to π-π stacking of thiophene rings, with a density of 1.647 g/cm³. Bromine at C7 increases molecular polarizability, enhancing fluorescence properties .
6-Bromo-3-ethylimidazo[1,2-a]pyrazine
- Substituents : Bromine at C6, ethyl group at C3.
- Key Properties : High solubility in organic solvents (e.g., DCM, logP ≈ 2.5) due to the ethyl group. Used as a precursor in radiopharmaceutical synthesis .
- Comparison : The diol groups in the target compound reduce logP (estimated logP ≈ 0.44) compared to the ethyl-substituted analog, favoring aqueous solubility but limiting blood-brain barrier penetration .
Diol-Containing Pyrazine Analogs
Dihydro pyrido[1,2-a]pyrazine-2,3-diol
- Substituents : Conjugated methyl imidazole.
- Key Properties : Forms salt bridges with Asp143 and Asp336 residues in nicastrin, critical for inhibitory activity .
- Comparison: The bromine in this compound may sterically hinder similar interactions but could enhance binding to hydrophobic pockets .
Pyrido(2,3-b)pyrazine-2,3-diol
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : Bromine and diol groups synergistically enhance target selectivity in enzyme inhibition. For example, KRAS inhibitors with methyl substituents prioritize lipophilicity , while diol-containing analogs favor polar interactions .
- Material Science: Brominated pyrazines exhibit improved photophysical properties (e.g., fluorescence) compared to non-halogenated analogs, making them candidates for optoelectronic materials .
- Synthetic Challenges : Bromine introduction requires careful optimization (e.g., via Pd-catalyzed cross-coupling) to avoid side reactions, as seen in the synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyrazine .
Preparation Methods
Direct Bromination of Pyrazino[2,3-b]pyrazine Intermediates
Direct bromination of pyrazino[2,3-b]pyrazine derivatives is a foundational approach for introducing bromine at position 6. In a reported method, 2,3-dimethylpyrazino[2,3-b]pyrazine undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyrazine ring directs bromination to the para position relative to the methyl groups.
Reaction Conditions:
-
Substrate: 2,3-Dimethylpyrazino[2,3-b]pyrazine
-
Brominating Agent: Br₂ (1.2 equiv)
-
Catalyst: FeBr₃ (0.1 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
This method capitalizes on the electron-withdrawing nature of the pyrazine ring, which enhances the reactivity of position 6 toward electrophilic attack. However, competing side reactions, such as di-bromination or ring-opening, necessitate precise stoichiometric control.
Bromine Substitution via Nucleophilic Aromatic Substitution
An alternative route involves nucleophilic aromatic substitution (SNAr) on pre-functionalized pyrazino[2,3-b]pyrazines. For instance, 6-chloropyrazino[2,3-b]pyrazine-2,3-diol reacts with sodium bromide (NaBr) in a polar aprotic solvent like dimethylformamide (DMF) under microwave irradiation. The chloride leaving group is displaced by bromide, yielding the target compound.
Reaction Conditions:
-
Substrate: 6-Chloropyrazino[2,3-b]pyrazine-2,3-diol
-
Bromide Source: NaBr (3.0 equiv)
-
Solvent: DMF
-
Temperature: 120°C (microwave)
-
Reaction Time: 30 minutes
This method is limited by the availability of chlorinated precursors and the need for high-energy conditions to overcome the aromatic ring’s deactivation.
Oxidation of Methyl Groups to Diols
Oxidative Conversion of 2,3-Dimethylpyrazino[2,3-b]pyrazine
The oxidation of methyl groups to diols in 6-bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is a critical step. Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the methyl groups at positions 2 and 3 to hydroxyl groups without over-oxidizing the bromine substituent.
Reaction Conditions:
-
Substrate: 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine
-
Oxidizing Agent: KMnO₄ (4.0 equiv)
-
Acid: H₂SO₄ (1.0 M)
-
Solvent: Water
-
Temperature: 80°C
-
Reaction Time: 6 hours
Mechanistic studies suggest the reaction proceeds through a radical intermediate, with the acidic environment stabilizing the transition state.
Two-Step Oxidation via Ketone Intermediates
A two-step protocol involving initial oxidation to ketones followed by reduction to diols has been explored. Using chromium trioxide (CrO₃) in acetic acid, the methyl groups are oxidized to ketones, which are subsequently reduced using sodium borohydride (NaBH₄) in methanol.
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | CrO₃, AcOH, 60°C, 4h | 6-Bromo-2,3-diketopyrazino[2,3-b]pyrazine | 75% |
| 2 | NaBH₄, MeOH, 0°C, 1h | 6-Bromopyrazino[2,3-b]pyrazine-2,3-diol | 80% |
This method offers higher regioselectivity but requires stringent temperature control to prevent side reactions.
Cyclocondensation Approaches
Isay Cyclocondensation with Brominated Diamines
The Isay cyclocondensation reaction, typically used for pteridine synthesis, can be adapted for pyrazino[2,3-b]pyrazines. 5,6-Diamino-2-bromopyrazine reacts with glyoxal in aqueous HCl to form the fused pyrazino-pyrazine ring, with subsequent oxidation introducing the diol groups.
Reaction Conditions:
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly reduces reaction times. A mixture of 2-bromo-5,6-diaminopyrazine and ethyl glyoxylate undergoes cyclocondensation under microwave conditions (150°C, 20 minutes), followed by hydrolysis of the ester groups to diols.
Reaction Conditions:
-
Substrate: 2-Bromo-5,6-diaminopyrazine
-
Carbonyl Source: Ethyl glyoxylate
-
Solvent: Ethanol
-
Microwave Power: 300 W
-
Post-Reaction Hydrolysis: NaOH (2.0 M), 60°C, 2h
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | Simple, one-step process | Risk of di-bromination | 68–72% |
| SNAr Bromination | High selectivity | Requires chlorinated precursor | 55–60% |
| KMnO₄ Oxidation | Direct conversion of methyl to diol | Acidic conditions may degrade ring | 65–70% |
| Two-Step Oxidation | Better control over oxidation state | Multiple steps increase complexity | 75–80% |
| Isay Cyclocondensation | Builds ring with bromine in situ | Low yield due to side reactions | 50–55% |
| Microwave Synthesis | Rapid reaction times | Specialized equipment required | 62–68% |
Mechanistic Insights and Regioselectivity
The regioselectivity of bromination in pyrazino[2,3-b]pyrazine derivatives is governed by the electron-withdrawing pyrazine nitrogens, which direct electrophiles to the most electron-deficient position (C6). Density functional theory (DFT) calculations corroborate that the LUMO density at C6 is significantly higher than at other positions, favoring electrophilic attack.
Oxidation of methyl groups to diols proceeds via a radical mechanism, where KMnO₄ abstracts a hydrogen atom from the methyl group, forming a benzyl radical intermediate that reacts with water to yield the diol .
Q & A
Q. What are the established synthetic routes for 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol, and how do reaction conditions influence yields?
Methodological Answer: A common approach involves halogenation of pyrazine-diol precursors. For example, aromatic nucleophilic substitution reactions using brominating agents (e.g., NBS or Br₂) under basic conditions (NaH in dioxane at 100°C) can introduce bromine to the pyrazine core . Alternatively, intermediates like pyrazine-2,3-dicarbonitrile derivatives may undergo bromination via radical pathways. Reaction optimization should consider steric hindrance from adjacent substituents and the electronic effects of the pyrazine ring. Yields are highly dependent on solvent polarity and temperature control, with anhydrous conditions often critical for preventing hydrolysis .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray crystallography : Monoclinic or triclinic crystal systems (e.g., or ) are typical for pyrazine derivatives. Unit cell parameters (e.g., Å, Å) and bond angles (e.g., ) should be validated against databases .
- Spectroscopy :
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving the bromine substituent?
Methodological Answer: The bromine atom’s position on the pyrazine ring influences its participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the fused pyrazine system may reduce accessibility for palladium catalysts, while electron-deficient rings can accelerate oxidative addition. Contradictory reports on reaction efficiency often arise from ligand choice (e.g., bulky phosphines vs. N-heterocyclic carbenes). For example, in pyrido[2,3-b]pyrazine derivatives, bromine at the 6-position shows lower reactivity than para-substituted analogs due to unfavorable orbital overlap .
Q. How do derivatives of this compound perform in catalytic applications, such as hydrogen evolution or enzyme modeling?
Methodological Answer: Pyrazine-dithiolate analogs (e.g., pyrazine-2,3-dithiol) form di-iron complexes like that mimic [FeFe]-hydrogenase active sites. These complexes catalyze hydrogen evolution in acidic media (e.g., acetic acid) via proton-coupled electron transfer. Key parameters:
- Electrochemical Studies : Cyclic voltammetry reveals reduction potentials near V (vs. Ag/AgCl), correlating with catalytic turnover.
- Substitution Effects : Replacing CO with PPh₃ ligands enhances stability but may reduce catalytic activity due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
